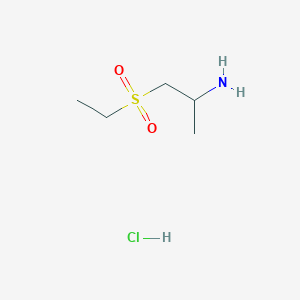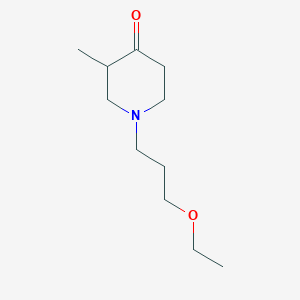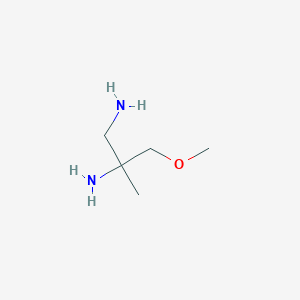![molecular formula C9H13NO3S B1423113 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1315368-50-3](/img/structure/B1423113.png)
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C9H13NO3S . It is a derivative of 4-Thiazoleacetic acid .
Molecular Structure Analysis
The molecular structure of “2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . It also contains an ethoxyethyl group and an acetic acid moiety .Scientific Research Applications
Synthesis and Chemical Properties
- Compounds including esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid, demonstrate a range of biological activities and can be intermediates for synthesizing various structures. Their physical-chemical properties and acute toxicity have been extensively studied (Salionov, 2015).
Anticancer Potential
- Certain derivatives of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid have been synthesized and shown moderate to excellent anticancer activity against various cancer cell lines, suggesting potential use in cancer therapy (Ravinaik et al., 2021).
Structural Analysis
- The structural properties of compounds related to 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid have been analyzed, revealing insights into their conformation and interactions at the molecular level (Kowiel et al., 2012).
Antibacterial and Antifungal Properties
- Various derivatives of thiazole-containing compounds like 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid have been synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi et al., 2016).
Photo-degradation Studies
- Research on the photo-degradation behavior of thiazole-containing compounds has provided insights into their stability and interactions under photo-irradiation, relevant for understanding their long-term stability and use (Wu et al., 2007).
properties
IUPAC Name |
2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-6(2)9-10-7(5-14-9)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENIAYDUDFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)

![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)

